4-Hydroxybenzyl isothiocyanate
CAS No.: 2086-86-4
Cat. No.: VC20766820
Molecular Formula: C8H7NOS
Molecular Weight: 165.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2086-86-4 |
|---|---|
| Molecular Formula | C8H7NOS |
| Molecular Weight | 165.21 g/mol |
| IUPAC Name | 4-(isothiocyanatomethyl)phenol |
| Standard InChI | InChI=1S/C8H7NOS/c10-8-3-1-7(2-4-8)5-9-6-11/h1-4,10H,5H2 |
| Standard InChI Key | ATKWJXUJUNLTFU-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CN=C=S)O |
| Canonical SMILES | C1=CC(=CC=C1CN=C=S)O |
| Melting Point | 42°C |
Introduction
Chemical Properties and Structure
4-Hydroxybenzyl isothiocyanate (CAS: 2086-86-4) is an organic compound with the molecular formula C₈H₇NOS and a molecular weight of 165.21 g/mol . It belongs to the isothiocyanate class of compounds, characterized by the presence of an -N=C=S functional group, and is specifically classified as a member of phenols due to its hydroxyl group attached to a benzene ring .
Structural Characteristics
The chemical structure of 4-Hydroxybenzyl isothiocyanate features a benzene ring with a hydroxyl group at the para position (C-4) and an isothiocyanate group (-N=C=S) attached via a methylene (-CH₂-) linker . This arrangement gives the molecule its distinctive chemical properties and reactivity.
Chemical Identifiers
The compound can be referenced through various chemical identifiers as outlined in Table 1:
Natural Occurrence
Sources in Nature
4-Hydroxybenzyl isothiocyanate occurs naturally in Sinapis alba (white mustard), where it exists initially in the form of the glucosinolate precursor sinalbin (also called glucosinalbin) . This compound has been specifically reported and documented in Sinapis alba with available data confirming its presence .
Relationship to Other Botanical Compounds
Like other isothiocyanates found in cruciferous vegetables, 4-Hydroxybenzyl isothiocyanate contributes to the characteristic pungent flavor profile that is associated with mustard products . It shares structural similarities with other naturally occurring isothiocyanates but is distinguished by its specific hydroxybenzyl group.
Biosynthesis and Metabolism
Formation from Glucosinolates
The biosynthesis of 4-Hydroxybenzyl isothiocyanate follows a well-characterized pathway involving enzymatic degradation of its precursor. It forms as a degradation product when the glucosinolate sinalbin is hydrolyzed by the enzyme myrosinase . This reaction occurs naturally when plant tissues are damaged, such as during chewing or processing.
Enzymatic Reactions
The formation process involves several key steps:
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The enzyme myrosinase cleaves the glycosidic bond in sinalbin (a mustard oil glycoside)
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This cleavage releases the corresponding aglycone
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The unstable aglycone spontaneously rearranges to form 4-Hydroxybenzyl isothiocyanate
Further Metabolism
After formation, 4-Hydroxybenzyl isothiocyanate can undergo further decomposition into hydroxybenzyl alcohols, accompanied by the release of thiocyanates . This degradation pathway contributes to the complex flavor development in mustard products.
Alternative Metabolic Pathways
Interestingly, in the presence of a nitrile-specifier protein, the glucosinolate can be metabolized to form the less toxic 4-hydroxyphenylacetonitrile instead of the isothiocyanate . This alternative pathway is exploited by the cabbage butterfly as a defensive mechanism to avoid the toxic effects typically associated with isothiocyanates .
Synthesis Methods
Natural Synthesis Mimicry
Similar to its natural formation, 4-Hydroxybenzyl isothiocyanate can be synthesized in laboratory settings by reacting sinalbin with the enzyme myrosinase . This biomimetic approach replicates the natural formation process.
Dithiocarbamate Salt Decomposition
This is the most commonly used method for synthesizing isothiocyanates . The process involves:
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Formation of a dithiocarbamate salt by reacting an amine with carbon disulfide in the presence of a base
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Decomposition of the dithiocarbamate salt using various desulfurization agents
Table 2 summarizes some desulfurization agents that can be used in this method:
Elemental Sulfur Method
This methodology uses a catalytic mixture of elemental sulfur and selenium to produce isothiocyanates . The process involves:
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Combining elemental sulfur and selenium with triethylamine in tetrahydrofuran (THF)
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Adding the appropriate isocyanide
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Refluxing the mixture for two hours
This method typically produces yields of ≥62% .
Microwave-Assisted Synthesis
This modern approach involves:
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Mixing an isocyanate with Lawesson's reagent
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Subjecting the mixture to microwave irradiation
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Using optimized conditions: 500W power, alumina bath, 0.5 molar equivalents of Lawesson's reagent, and two irradiation periods of two minutes each
This method can produce both aromatic and aliphatic isothiocyanates with yields ≥43% .
Tandem Staudinger/Aza-Wittig Reactions
This methodology is particularly effective for producing alkyl, aryl, and sugar isothiocyanates with excellent yields . The tandem reaction can be carried out even on a larger scale without complications .
Physical Properties
4-Hydroxybenzyl isothiocyanate possesses several notable physical properties that influence its behavior in various contexts:
Thermal Properties
The compound has the following thermal characteristics:
Sensory Properties
4-Hydroxybenzyl isothiocyanate contributes significantly to the pungent taste commonly associated with mustard seeds . This sensory characteristic makes it an important compound in culinary applications and flavor chemistry.
Biological Activity
Ecological Functions
Like other isothiocyanates, 4-Hydroxybenzyl isothiocyanate likely plays a role in plant defense mechanisms against herbivores and pests . The conversion of glucosinolates to isothiocyanates upon tissue damage represents a sophisticated chemical defense system in mustard and other cruciferous plants.
Interactions with Insects
The search results reveal an interesting ecological relationship involving this compound: the cabbage butterfly has evolved a mechanism to circumvent the toxic effects of isothiocyanates . By promoting the formation of the less toxic 4-hydroxyphenylacetonitrile instead of 4-Hydroxybenzyl isothiocyanate through the action of a nitrile-specifier protein, the butterfly can safely consume plants containing sinalbin .
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